molecular formula C27H28N2O2 B2950671 N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide CAS No. 352646-60-7

N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide

Cat. No. B2950671
CAS RN: 352646-60-7
M. Wt: 412.533
InChI Key: GVSLVRLFKGSYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide” is a complex organic compound. It contains a benzylpiperidine group, which is a common structure in many pharmaceuticals . The benzylpiperidine group is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzylpiperidine derivatives can be synthesized through various intra- and intermolecular reactions .


Chemical Reactions Analysis

Benzylpiperidine derivatives are known to undergo various chemical reactions. They are used as synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Advantages and Limitations for Lab Experiments

BP1 has several advantages for lab experiments, including its small molecular weight, which allows for easy diffusion across cell membranes, and its high binding affinity for the sigma-1 receptor. However, BP1 has some limitations, including its potential toxicity at high concentrations and its potential for off-target effects.

Future Directions

There are several future directions for the study of BP1, including the development of more potent and selective sigma-1 receptor ligands, the investigation of the role of the sigma-1 receptor in various diseases, and the exploration of the potential use of BP1 as a therapeutic agent for the treatment of various diseases. Additionally, the investigation of the mechanism of action of BP1 and its effects on various signaling pathways could provide valuable insights into the cellular processes that are involved in disease pathogenesis.

Synthesis Methods

BP1 can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with 4-benzylpiperidine-1-carboxylic acid followed by the addition of 2-aminobenzophenone. Another method involves the reaction of 4-methylbenzoyl chloride with 4-benzylpiperidine-1-carboxamide followed by the addition of 2-aminobenzophenone. Both methods result in the formation of BP1, which can be purified using column chromatography.

Scientific Research Applications

BP1 has been used in a variety of scientific research applications, including its potential use as a therapeutic agent for the treatment of various diseases, including neurodegenerative diseases, cancer, and pain. BP1 has also been studied for its potential use in drug discovery, as it has been shown to modulate the activity of various proteins, including ion channels, enzymes, and receptors.

properties

IUPAC Name

N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-20-11-13-23(14-12-20)26(30)28-25-10-6-5-9-24(25)27(31)29-17-15-22(16-18-29)19-21-7-3-2-4-8-21/h2-14,22H,15-19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSLVRLFKGSYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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